Indacaterol maleate
Overview
Description
Indacaterol maleate is a maleate salt obtained by the reaction of indacaterol with one equivalent of maleic acid . It is used for the treatment of chronic obstructive pulmonary disease (COPD) and has a role as a beta-adrenergic agonist and a bronchodilator agent . It is a long-acting β2-adrenoceptor agonist and bronchodilator with a rapid onset of action .
Synthesis Analysis
The synthesis of Indacaterol maleate involves the reaction of indacaterol with one equivalent of maleic acid . A new method for synthesizing indacaterol involves the use of 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-base) amine]-1-triethyl siloxy ethyl]-8-(benzyloxy)-2(1H)-quinolone and three hydration tetrabutyl ammonium fluoride in methyl alcohol, with the addition of acetic acid and 5% palladium carbon .
Molecular Structure Analysis
The molecular formula of Indacaterol maleate is C28H32N2O7 . The molecular weight is 508.6 g/mol . The IUPAC name is (Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one . The crystal structure of indacaterol hydrogen maleate was optimized with density functional techniques .
Chemical Reactions Analysis
Various analytical methods have been used for the estimation of Indacaterol Maleate. These include Ultraviolet Spectrometric, High-performance liquid chromatography method for qualitative and quantitative estimation of Indacaterol maleate in pharmaceutical formulations and biological fluids .
Physical And Chemical Properties Analysis
Indacaterol maleate has a molecular weight of 508.6 g/mol . The molecular formula is C28H32N2O7 . The IUPAC name is (Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one .
Scientific Research Applications
Lung Function Improvement
Indacaterol maleate, when combined with other agents such as glycopyrronium bromide and mometasone furoate, has shown significant improvements in lung function among asthma patients. Studies demonstrate its efficacy in enhancing trough forced expiratory volume (FEV1) and peak expiratory flow (PEF) rates, indicative of its potential in asthma management (Miller et al., 2020).
Pharmacokinetics and Safety
The pharmacokinetic profile of indacaterol maleate has been extensively studied. It exhibits comparable systemic exposure to its acetate form, suggesting its efficient absorption and processing in the body. Furthermore, its safety profile has been confirmed, showing good tolerability in asthma patients (Miller et al., 2019).
Treatment of Chronic Obstructive Pulmonary Disease (COPD)
Indacaterol maleate is significantly effective in the treatment of COPD. It's been noted for its sustained benefits over 6-12 months in both bronchodilation and patient-reported outcomes, highlighting its role in long-term COPD management (Tashkin, 2010).
Real-world Effectiveness
Real-life studies in Japanese patients with COPD have shown that indacaterol maleate is not only effective in controlled clinical settings but also in day-to-day practice. This includes improvements in lung function parameters such as FVC, FEV1, and %FEV1 following treatment (Taniguchi et al., 2021).
Inhaler Device Performance
The effectiveness of indacaterol maleate also extends to its delivery mechanism. The Onbrez® Breezhaler® device, a single-dose dry powder inhaler developed for indacaterol maleate, ensures efficient drug delivery and patient compliance (Young et al., 2014).
Safety And Hazards
Future Directions
The use of all medication in pregnancy should be avoided whenever possible, particularly in the first trimester . Appropriate pre-defined withdrawal criteria should be described for patients who may require withdrawal during the washout period due to COPD exacerbation or inability to tolerate withdrawal of baseline therapy .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/b;2-1-/t22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREJFXIHXRZFER-PCBAQXHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indacaterol maleate | |
CAS RN |
753498-25-8 | |
Record name | Indacaterol maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=753498-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indacaterol maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0753498258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INDACATEROL MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JEC1ITX7R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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